molecular formula C18H23N3 B8723993 2-(4-Phenylpiperazinylethyl)aniline CAS No. 87007-79-2

2-(4-Phenylpiperazinylethyl)aniline

Cat. No.: B8723993
CAS No.: 87007-79-2
M. Wt: 281.4 g/mol
InChI Key: JCELPPMEPCQJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazinylethyl)aniline is a fine chemical and pharmaceutical intermediate with a molecular weight of 317.856 g/mol for its trihydrochloride salt form . Piperazine derivatives are of significant interest in medicinal chemistry due to their favorable properties; the incorporation of a piperazine ring into a molecular structure is a well-established strategy to improve aqueous solubility, which can enhance oral absorption and bioavailability of potential drug candidates . This makes such compounds valuable building blocks in the synthesis of molecules for pharmacological screening and development. The aniline and substituted piperazine moieties within its structure suggest potential for further functionalization, allowing researchers to create diverse compound libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87007-79-2

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)ethyl]aniline

InChI

InChI=1S/C18H23N3/c19-18-9-5-4-6-16(18)10-11-20-12-14-21(15-13-20)17-7-2-1-3-8-17/h1-9H,10-15,19H2

InChI Key

JCELPPMEPCQJEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2N)C3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

Established Methodologies for the Synthesis of 2-(4-Phenylpiperazinylethyl)aniline

The construction of the this compound molecule can be approached through several reliable synthetic routes. Key strategies involve forming the crucial carbon-nitrogen bonds that define the ethyl-piperazine linkage to the aniline (B41778) ring.

Reductive amination is a cornerstone method for forming amine bonds and is highly applicable for the synthesis of secondary and tertiary amines. orgsyn.orgorganic-chemistry.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a molecule like this compound, a plausible reductive amination strategy would involve reacting 1-phenylpiperazine (B188723) with (2-aminophenyl)acetaldehyde.

The reaction is often facilitated by a variety of reducing agents. While traditional reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common, modern methods may employ catalysts such as [RuCl₂(p-cymene)]₂ with Ph₂SiH₂ or heterogeneous catalysts like Palladium on carbon (Pd/C) with triethylsilane. organic-chemistry.org Aniline and its derivatives can act as efficient organocatalysts in certain reductive amination reactions, particularly for the derivatization of oligosaccharides. nih.gov The direct reductive amination of ketones with ammonium formate as both the nitrogen and hydrogen source can also be catalyzed by Cp*Ir complexes. organic-chemistry.org

Table 1: Reductive Amination Reaction Components

Reactant 1 Reactant 2 Common Reducing Agents/Catalysts Product Type
Aldehyde/Ketone Primary/Secondary Amine NaBH₃CN, NaBH(OAc)₃, H₂, Pd/C Secondary/Tertiary Amine
Ketone Ammonium Formate Cp*Ir complexes Primary Amine

The formation of the phenylpiperazine core is a critical step in the synthesis of this class of compounds. A widely used and effective method involves the cyclization reaction between an aniline derivative and a suitable bis-alkylating agent. Specifically, reacting an aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride is a common and high-yielding procedure for creating the piperazine (B1678402) ring. nih.govnih.gov

This reaction is typically carried out at high temperatures, often in a solvent like diethylene glycol monomethyl ether. nih.gov A patent describes a solvent-free method where aniline and bis-(2-chloroethyl) amine hydrochloride are heated together in a molten state to generate N-phenylpiperazine hydrochloride, which is then neutralized to yield the final product. google.comgoogle.com This approach highlights an industrially scalable method for producing the N-phenylpiperazine scaffold.

Another approach to N-alkylation involves the reaction of an amine with an alcohol, a method known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. mdpi.com This process, often catalyzed by transition metals, avoids the use of alkyl halides and is considered a greener alternative. For example, the N-alkylation of aniline with benzyl (B1604629) alcohol can be achieved using a copper-chromite catalyst.

Derivatization and Analog Synthesis

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives. By modifying the phenylpiperazine and aniline moieties, chemists can generate extensive libraries of analogs for various applications.

The synthesis of phenylpiperazine derivatives is a well-established field. A common multi-step sequence begins with a substituted aniline, which undergoes reactions such as sulfonylation, reduction, and alkylation before the key cyclization step with bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine ring. nih.govnih.gov Subsequent N-substitution reactions on the piperazine ring can then be performed to introduce further diversity. nih.govnih.gov For instance, alkylation of the second nitrogen on the piperazine ring can be achieved using various alkyl or benzyl halides in the presence of a base like potassium carbonate. nih.gov

The 1,3,5-triazine (B166579) core is a versatile building block that can be readily functionalized with phenylpiperazine groups. The most common precursor for this synthesis is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution, and their reactivity is temperature-dependent. mdpi.com

Typically, the first chlorine atom can be substituted by a nucleophile like a 4-phenylpiperazino moiety at a low temperature (around 0 °C), the second at room temperature, and the third at a higher temperature. mdpi.com This stepwise reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted triazines. Green chemistry approaches, such as using sonochemical or microwave-assisted methods, have been developed to synthesize these derivatives efficiently, often in aqueous media, with significantly reduced reaction times and high yields. mdpi.comnih.gov

Table 2: Synthesis of Substituted 1,3,5-Triazines from Cyanuric Chloride

Substitution Step Typical Reaction Temperature Resulting Product
First Chlorine Substitution ~0 °C Mono-substituted triazine
Second Chlorine Substitution Room Temperature Di-substituted triazine

Aniline moieties are key starting materials for the synthesis of various heterocyclic systems, including pyrazoles and benzimidazoles.

Benzimidazole Synthesis: The most direct route to benzimidazole derivatives involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with an aldehyde, carboxylic acid, or ester. enpress-publisher.com The necessary ortho-phenylenediamine precursor can be synthesized from a 2-nitroaniline via a reduction step. pcbiochemres.com A one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using reagents like zinc dust and sodium bisulfite in water provides an efficient and green route to 2-substituted benzimidazoles. pcbiochemres.com

Pyrazole (B372694) Synthesis: While pyrazoles are not synthesized directly from anilines, aniline-derived precursors can be incorporated into their structure. For example, a common method involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). To create pyrazole derivatives containing aniline-like structures, one could start with a substituted acetophenone, convert it to a hydrazone using phenylhydrazine, and then perform a Vilsmeier-Haack reaction to form a 3-aryl-4-formyl pyrazole. nih.gov This formyl group can then be used in subsequent reactions, such as condensation with an o-substituted aromatic amine, to link the pyrazole and benzimidazole ring systems. nih.gov Hybrid molecules containing both benzimidazole and pyrazole motifs are of significant interest due to their diverse biological properties. nih.govnih.gov

Synthesis of Pyridazinone Derivatives Bearing Phenylpiperazinylethyl Moieties

The synthesis of pyridazinone derivatives, a class of heterocyclic compounds with significant biological interest, can be achieved through various established chemical pathways. A primary and widely utilized method involves the cyclocondensation of γ-ketoacids with hydrazine derivatives. This reaction forms the core pyridazinone ring structure. For instance, the reaction of β-aroylpropionic acids with hydrazine hydrate or phenylhydrazine is a common strategy to produce 6-aryl-4,5-dihydro-3(2H)-pyridazinones. nih.govacs.org

One plausible strategy to incorporate a phenylpiperazinylethyl moiety, such as that from this compound, involves a multi-step approach. Initially, a base pyridazinone structure can be synthesized. For example, the cyclocondensation of a suitable γ-ketoacid with hydrazine hydrate yields the corresponding pyridazinone. nih.gov This pyridazinone can then be functionalized to introduce a reactive site. Treatment of a pyridazinone with phosphorus oxychloride (POCl₃) can convert the keto group into a chloro substituent, yielding a chloropyridazine derivative. nih.govnih.gov This chlorinated intermediate serves as an electrophile for subsequent nucleophilic substitution. The aniline nitrogen of this compound can then act as a nucleophile, displacing the chlorine atom to form the final pyridazinone derivative bearing the desired phenylpiperazinylethyl moiety. nih.gov

Another versatile approach is the one-pot, three-component synthesis. This method can regioselectively produce 6-aryl-4-cyano-3(2H)-pyridazinones from the reaction of alkyl 2-cyanoacetates, arylglyoxals, and hydrazine hydrate in an aqueous medium. publish.csiro.au While this specific reaction builds the pyridazinone core with a pre-defined aryl group at the 6-position, modifications or subsequent functionalizations would be necessary to attach the more complex this compound substituent.

Formation of Isobenzofuranone Derivatives via Reaction with Aromatic Aldehydes

Isobenzofuranone derivatives, also known as phthalides, are prevalent structural motifs in natural products. An effective synthetic method for their preparation involves an aniline-promoted reaction. This strategy utilizes aniline as an organic catalyst to facilitate the condensation reaction between 2-carboxybenzaldehyde and substituted acetophenones under mild conditions. researchgate.net

In this reaction, aniline is not incorporated into the final isobenzofuranone structure but acts as a promoter for the cascade aldol/lactonization reaction. researchgate.net The methodology demonstrates broad substrate scope and provides high yields, making it an attractive approach for the synthesis of various isobenzofuranone derivatives. researchgate.net The application of this compound in this context would be as a potential base or catalyst to promote the reaction, rather than as a building block for the final product.

Strategies for Aniline-Containing Parthenolide (B1678480) Derivatives

Parthenolide, a naturally occurring sesquiterpene lactone, can be chemically modified to generate novel derivatives through the 1,4-conjugate addition of aniline compounds to its α,β-unsaturated lactone ring. This transformation provides a powerful tool for creating a library of new chemical entities. A highly effective protocol for this reaction employs squaric acid as an organocatalyst. semanticscholar.orgchemrxiv.org

The reaction is typically performed by treating parthenolide with a range of primary or N-methylated secondary anilines in the presence of 10 mol% squaric acid in a 1:1 mixture of water and methanol at 50 °C. chemrxiv.org This method has been successfully applied to various aniline derivatives, achieving moderate to good yields. This established protocol represents a viable strategy for reacting this compound with parthenolide to synthesize a novel, complex derivative. The yields of this squaric acid-catalyzed reaction vary depending on the electronic properties and substitution pattern of the aniline used. chemrxiv.org

Squaric Acid-Catalyzed 1,4-Conjugate Addition of Anilines to Parthenolide chemrxiv.org
EntryAniline DerivativeSubstituent (Ar)ProductIsolated Yield (%)
1Aniline-H3a72
2p-Hydroxyaniline-OH3b77
3o-Hydroxyaniline-OH3c74
4p-Toluidine-Me3d51
5p-Anisidine-OMe3g54
6N-Methylaniline-H (N-Me)3l8
7N-Methyl-p-fluoroaniline-F (N-Me)3m12
8N-Methyl-p-anisidine-OMe (N-Me)3n26

Catalytic Methods in Aniline and Piperazine Chemistry

The functionalization of complex molecules like this compound, which contains both an aniline and a piperazine moiety, can be achieved with high selectivity through modern catalytic methods. These strategies often focus on direct C-H bond activation, providing efficient pathways to introduce new functional groups without the need for pre-functionalized starting materials. nih.govnih.gov

Aniline Moiety Functionalization: The aniline ring is amenable to regioselective C-H functionalization, with the outcome often dictated by the choice of catalyst and ligand.

Para-Selective Olefination: A palladium catalyst system utilizing a bidentate S,O-ligand has been developed for the highly para-selective C-H olefination of aniline derivatives. This reaction proceeds under mild conditions and is compatible with a wide range of anilines, including primary, secondary, and tertiary amines. nih.govacs.org The S,O-ligand is crucial for achieving high para-selectivity and enhancing the reaction's scope. nih.gov This method could be used to introduce an olefinic group at the position para to the ethylpiperazinyl substituent on the aniline ring.

Ortho-Selective Arylation: In contrast, a different palladium-based catalytic system can achieve selective C-H arylation at the ortho position of unprotected anilines. The use of [2,2′-bipyridin]-6(1H)-one as a cooperating ligand is key to this transformation. nih.govacs.org The ligand facilitates the C-H cleavage step and drives the reaction's chemoselectivity, favoring C-C bond formation over the competing C-N coupling (Buchwald-Hartwig amination). nih.govacs.org This allows for the direct arylation of the aniline ring ortho to the amino group.

Piperazine Moiety Functionalization: Direct C-H functionalization of the piperazine ring is more challenging than that of the aniline ring. The presence of a second nitrogen atom can lead to side reactions or inhibit catalyst activity, meaning that methods successful for other saturated heterocycles like piperidines are often not transferable. mdpi.combeilstein-journals.org However, significant progress has been made in this area.

Photoredox Catalysis: One of the earliest breakthroughs involves the use of visible-light photoredox catalysis. An iridium-based photocatalyst, Ir(ppy)₃, can mediate the C-H arylation and vinylation of N-aryl piperazines at the carbon atom alpha to the nitrogen. mdpi.combeilstein-journals.orgencyclopedia.pub This process proceeds through a single-electron transfer mechanism under mild conditions. mdpi.comencyclopedia.pub

SnAP Reagents: Another innovative approach involves tin amine protocol (SnAP) reagents. This chemistry allows for the synthesis of C-H functionalized piperazines via the cyclization of imines generated from aldehydes and a SnAP reagent. The reaction is mediated by copper and proceeds through an α-aminyl radical intermediate. mdpi.comencyclopedia.pub

These catalytic strategies offer powerful and distinct tools for the selective modification of either the aniline or the piperazine core of this compound, enabling the synthesis of a diverse range of complex derivatives.

Structure Activity Relationship Sar and Computational Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are foundational to modern drug design, offering insights that are often unattainable through experimental methods alone. These techniques are used to build, visualize, and analyze the three-dimensional structure of molecules and their complexes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-(4-phenylpiperazinylethyl)aniline, DFT is instrumental in performing conformer analysis. The molecule's flexible ethyl linker allows for numerous spatial arrangements (conformers) of the phenylpiperazine and aniline (B41778) moieties relative to each other.

DFT calculations can determine the optimized geometry of these different conformers and their relative energies. Identifying the most stable, low-energy conformers is crucial, as these are the most likely to exist and interact with biological targets. This analysis provides a foundational understanding of the molecule's preferred shapes, which is essential for subsequent docking and SAR studies.

Before significant resources are invested in synthesizing new chemical entities, computational tools are employed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For derivatives of this compound, in silico ADMET screening can flag potential liabilities early in the design phase. Various software platforms can calculate key physicochemical and pharmacokinetic parameters based on the molecule's structure. These predictions help in prioritizing which derivatives are more likely to have favorable drug-like properties.

Table 1: Representative In Silico ADMET Profile for a Hypothetical Derivative

ADMET ParameterPredicted ValueFavorable Range
Molecular Weight (g/mol)281.39< 500
LogP (Octanol/Water Partition)3.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors3< 10
Human Intestinal Absorption (%)> 90%High
Blood-Brain Barrier (BBB) PermeantYesDependent on Target
CYP2D6 InhibitorProbableNo is preferred

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is used to understand how the compound might fit into the active site of a biological target. nih.govresearchgate.net The docking process generates a binding score, often expressed as binding energy (kcal/mol), which estimates the strength of the interaction. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing a view of the stability and dynamics of the ligand-receptor complex. This can reveal how the ligand and protein adjust their conformations upon binding and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over a simulated timeframe. mdpi.com

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5ASP-145Hydrogen Bond
LEU-23Hydrophobic
PHE-144Pi-Pi Stacking

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. For a set of this compound derivatives, a QSAR model would be built by first calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). A mathematical equation is then derived that links these descriptors to a measured biological activity (e.g., IC50). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 3: Example Descriptors Used in a QSAR Model for Aniline Derivatives

Descriptor TypeDescriptor NameSignificance
LipophilicMLOGPRelates to membrane permeability and solubility.
ElectronicElectrophilicity (ω/eV)Describes the ability to accept electrons, influencing interactions.
Steric/TopologicalVan der Waals Volume (vWV)Relates to the size and shape of the molecule, affecting fit in a binding site.

Analysis of Substituent Effects on Biological Activity

The biological activity of this compound can be modulated by adding or changing substituents on its aromatic rings. The nature and position of these substituents can have profound effects. researchgate.net

On the Aniline Ring: Substituents on the aniline ring can influence its pKa, hydrogen bonding capacity, and steric profile. The position of substitution (ortho, meta, or para) is critical. For example, an ortho-substituent might force a twist in the molecule's conformation, which could be either beneficial or detrimental to binding, while para-substituents might extend into a different region of a binding pocket. researchgate.net The analysis of these effects is central to SAR, as it provides a rational basis for chemical modifications aimed at improving activity and selectivity.

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Modifications to the phenyl ring of the piperazine (B1678402) moiety and the aniline ring have been shown to be critical in modulating the pharmacological effects of this class of compounds.

Substitutions on the phenyl ring attached to the piperazine nitrogen can significantly impact activity. For instance, in a series of sulfonylpiperazine analogs, the position of a fluorine substitution on the phenylsulfonyl portion was found to have a considerable effect on the relative selectivity for human α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). An ortho-fluoro substitution resulted in a 12-fold increase in selectivity for hα4β2 nAChRs, whereas a para-fluoro substitution showed no preference between hα3β4 and hα4β2 nAChRs. nih.gov

Similarly, in the context of antimycobacterial agents, substitutions on the phenyl ring of a piperazine conjugate played a crucial role. The introduction of lipophilic substituents like 3'-CF3 or 4'-F at the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety was found to enhance the in vitro activity against various mycobacteria, including Mycobacterium tuberculosis. mdpi.com Furthermore, a 4-chloro substitution on the benzene (B151609) ring of a sulphonamide demonstrated effective activity, which was significantly diminished when replaced by other groups such as hydrogen, methyl, methoxy, or tert-butyl. nih.gov

The aniline moiety also presents a key site for structural modifications. In studies on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, various substitutions on the aniline ring were explored to optimize activity. nih.gov For a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the presence of a hydroxyl group on the phenyl ring was a central feature for their potent analgesic activity. nih.gov

Table 1: Influence of Aromatic Ring Substitutions on Pharmacological Activity
Analog SeriesSubstituentPositionObserved Pharmacological EffectReference
Sulfonylpiperazine analogsFluoroortho- on phenylsulfonyl12-fold increased selectivity for hα4β2 nAChRs nih.gov
Sulfonylpiperazine analogsFluoropara- on phenylsulfonylNo preference between hα3β4 and hα4β2 nAChRs nih.gov
Phenylpiperazine conjugates3'-CF3 or 4'-Fon phenylpiperazineEnhanced antimycobacterial activity mdpi.com
Sulphonamide derivatives4-Chloroon benzene ringEffective activity nih.gov
Sulphonamide derivativesH, CH3, OCH3, t-butylon benzene ringSignificantly reduced activity nih.gov
1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivativesHydroxylon phenyl ringPotent analgesic activity nih.gov

Role of Heterocyclic Ring Modifications in Activity Modulation

The piperazine ring itself is a critical determinant of the pharmacological profile. Its basic nitrogen atoms often play a crucial role in receptor binding and can influence the pharmacokinetic properties of the molecule. nih.gov

Studies have shown that replacing the piperazine ring with other heterocyclic systems can lead to a significant loss of activity. For example, the substitution of piperazine with piperidine (B6355638) or aniline resulted in weakened cytotoxic activity, suggesting that the two nitrogen atoms in the piperazine ring are favorable as hydrogen bond acceptors. nih.gov

Furthermore, modifications to the substituents on the piperazine nitrogen that is not attached to the phenyl ring can also modulate activity. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nature of the substituent at the 1-position of the piperazine ring was found to be a key factor in determining their narcotic agonist and antagonist activity. nih.gov The S-(+) enantiomers of several derivatives in this series exhibited stronger analgesic activity than their R-(-) counterparts, with one compound being 105 times more potent than morphine. nih.gov Interestingly, some R-(-) enantiomers displayed narcotic antagonist activity. nih.gov

Table 2: Influence of Heterocyclic Ring Modifications on Pharmacological Activity
Analog SeriesModificationObserved Pharmacological EffectReference
Cytotoxic agentsReplacement of piperazine with piperidine or anilineWeakened activity nih.gov
1-Substituted 4-(1,2-diphenylethyl)piperazine derivativesS-(+) enantiomersStronger analgesic activity nih.gov
R-(-) enantiomersNarcotic antagonist activity (in some cases) nih.gov

Ligand-Protein Interaction Profiling

Computational studies, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), have provided valuable insights into the binding modes of 2-(4-phenylpiperazinyl)aniline analogs with their respective protein targets.

For N-(pyridin-4-ylmethyl)aniline derivatives designed as KDR inhibitors, molecular fragment replacement and protein-ligand interaction fingerprint (PLIF) analysis were employed to identify novel potent inhibitors. nih.gov These computational approaches helped in understanding the key interactions between the ligands and the KDR protein, guiding the design of new compounds with improved biological activity. nih.gov

In the case of inhibitors of human equilibrative nucleoside transporters (ENTs), molecular docking analysis of a potent analog suggested that its binding site in ENT1 might be different from that of other conventional inhibitors. frontiersin.org This highlights the utility of computational methods in elucidating the molecular basis of ligand-protein interactions and in identifying unique binding modes that can be exploited for the development of novel therapeutics.

Preclinical Pharmacological Investigations and Biological Activities

Enzyme Inhibition Studies

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govwikipedia.org Its inhibition is a key therapeutic strategy for managing type 2 diabetes. wikipedia.orgmdpi.com The class of drugs known as gliptins are DPP-IV inhibitors. wikipedia.org Research into novel DPP-IV inhibitors has explored a wide range of chemical scaffolds, including those structurally analogous to 2-(4-phenylpiperazinylethyl)aniline.

Aniline (B41778) derivatives have been investigated as components of DPP-IV inhibitors. For instance, studies on pyrimidinedione derivatives revealed that factors such as hydrophobicity and the nature of substituents on a phenyl moiety significantly influence DPP-IV inhibitory activity. nih.gov Another area of research involves 1,3,5-triazine (B166579) structures, which, when coupled with other chemical groups, have demonstrated DPP-IV inhibitory effects. mdpi.com Furthermore, the development of piperidinyl-2-phenethylamino inhibitors highlights a class of compounds with structural similarities to phenylpiperazine-ethyl-aniline structures that have been optimized for DPP-IV inhibition. nih.gov The goal of these studies is often to identify molecules that can selectively interact with key amino acid residues in the enzyme's active site, such as Arg125. brieflands.com

Cdc-like kinases (CLKs) are a family of dual-specificity kinases that regulate the splicing of pre-mRNA, a critical process for gene expression. nih.gov The inhibition of CLKs is being explored for therapeutic applications in various diseases, including cancer and viral infections. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established structural motif in kinase inhibitors, found in several clinically approved drugs. nih.gov

Derivatives based on this scaffold have shown potent inhibitory activity against various kinases. nih.gov For example, the quinazoline-based inhibitor ML106 has demonstrated inhibitory effects against CLK1, CLK2, CLK3, and CLK4. nih.gov The anilino portion of the anilinoquinazoline (B1252766) scaffold plays a crucial role in the binding of these inhibitors to the kinase domain. The exploration of this scaffold has led to the development of selective inhibitors targeting members of the CLK family, suggesting that aniline-containing compounds are a promising area for the development of novel CLK inhibitors. nih.gov

Tankyrases (TNKS1 and TNKS2) are members of the poly (ADP-ribose) polymerase (PARP) family of enzymes. mdpi.com They play a critical role in the Wnt/β-catenin signaling pathway, which is frequently deregulated in various cancers. nih.gov A primary mechanism of tankyrase inhibitors is the stabilization of axin, a key component of the β-catenin destruction complex. mdpi.comnih.gov By inhibiting the poly-ADP-ribosylation of axin by tankyrases, these inhibitors prevent axin's degradation, leading to the subsequent breakdown of β-catenin and suppression of Wnt signaling. nih.gov

Small molecules have been identified that achieve this effect. One such molecule, XAV939, was found to selectively inhibit β-catenin-mediated transcription by stabilizing axin through the inhibition of tankyrase 1 and 2. nih.gov Research into new tankyrase inhibitors has identified that scaffolds such as 2-arylquinazolin-4-ones, which are related to aniline-based structures, can act as potent and selective inhibitors of tankyrases. mdpi.com This indicates that aniline-containing moieties can be integral components of compounds designed to target the tankyrase inhibition mechanism.

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two enzymes whose expression is often elevated in inflammatory conditions and various types of cancer. nih.govresearchgate.net A significant body of evidence points to a functional interaction or "cross-talk" between the iNOS and COX-2 pathways. researchgate.net Research has demonstrated that iNOS can directly bind to and activate COX-2 through a process called S-nitrosylation, which enhances the catalytic activity of COX-2. nih.gov The product of iNOS, nitric oxide (NO), can modulate COX-2 expression and the production of prostaglandins. researchgate.net

This synergistic interaction suggests that simultaneously targeting both enzymes could be an effective therapeutic strategy. researchgate.netnih.gov Studies using selective inhibitors for both iNOS and COX-2 have shown a synergistic antinociceptive effect in pain models. nih.gov While direct studies on this compound are limited in this context, research on aniline's general inhibitory effects on certain biological processes has been noted. nih.gov The modulation of the iNOS-COX-2 pathway by novel chemical entities, including complex aniline derivatives, remains an area of interest for developing anti-inflammatory and anticancer agents. researchgate.net

Cellular Bioactivity Assays

Derivatives and analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These in vitro studies are crucial for identifying lead compounds for further development.

One area of investigation involves 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, which are structurally related to the target compound. nih.gov In a specific study, several of these derivatives were tested for growth inhibition against a panel of human tumor cell lines. nih.gov The compound 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (5f) showed significant cytotoxic activity, with IC₅₀ values ranging from 0.45 µM to 1.66 µM, while other tested compounds in the series were inactive. nih.gov

Another class of related compounds, benzothiazole (B30560) aniline (BTA) derivatives, has also shown promise. nih.govnih.gov These compounds and their platinum (II) complexes were tested for antiproliferative activity against multiple cancerous cell lines, including those from the liver, breast, lung, and colon. nih.gov Certain derivatives, designated L1 and L1Pt, demonstrated selective inhibitory activities, particularly against liver cancer cells, with better cytotoxicity than the clinically used drug cisplatin (B142131) in several cell lines. nih.gov

Furthermore, research on simplified monocyclic structures led to the discovery of 4-amino-2H-pyran-2-one (APO) analogs. unc.edu A number of these analogs, particularly those with substituted aniline groups at the 4-position, displayed significant tumor cell growth inhibitory activity. unc.edu The most active compound in this series, a 4-methylaniline-substituted analog, exhibited potent antitumor activity with ED₅₀ values in the low micromolar range (0.059–0.090 μM) across tested cell lines. unc.edu

Table 1: In Vitro Anticancer Activity of 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative (5f) Data sourced from Pomarnacka et al. (2004) nih.gov

Cell Line IC₅₀ (µM)

Table 2: In Vitro Anticancer Activity of 4-Amino-2H-pyran-2-one (APO) Analog (Compound 27) Data sourced from Dong et al. unc.edu

Cell Line Panel ED₅₀ (µM)

Antimicrobial and Antifungal Evaluations (In Vitro)

Derivatives of aniline have demonstrated notable antimicrobial and antifungal activities in various in vitro studies. Halogenated aniline derivatives, for instance, have shown efficacy against a range of multidrug-resistant pathogens. nih.gov Specifically, 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA) exhibited minimum inhibitory concentrations (MICs) of 200 μg/mL and 100 μg/mL, respectively, against uropathogenic Escherichia coli (UPEC). Both compounds also displayed a biofilm inhibition IC50 value of 10 μg/mL and were active against ESKAPE pathogens. nih.gov The presence of halogen atoms is believed to enhance their binding affinity to adenylate cyclase, a potential mode of action for their antimicrobial and antibiofilm effects. nih.gov

In the realm of antifungal research, novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, which share structural similarities with aniline compounds, have been synthesized and evaluated. nih.gov While many of these compounds did not show significant activity against all tested fungi, certain derivatives were active against Candida albicans and Aspergillus niger. nih.gov For example, one compound demonstrated moderate activity with a minimum inhibitory concentration (MIC) of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov Another study highlighted the antifungal potential of hydroxychavicol, a compound that exhibited MICs ranging from 15.62 to 500 μg/ml for yeasts and 125 to 500 μg/ml for Aspergillus species. researchgate.net

Furthermore, the essential oil of Piper auritum, containing compounds like eugenol (B1671780) and thymol, has shown a fungistatic effect on Fusarium spp. mdpi.com At a concentration of 8.4 mg/mL, the essential oil achieved over 40-60% inhibition of F. oxysporum and over 50% inhibition of F. equiseti. mdpi.com

Table 1: In Vitro Antimicrobial and Antifungal Activity

Compound/Extract Organism(s) Key Findings
4-bromo-3-chloroaniline (4B3CA) Uropathogenic E. coli (UPEC), ESKAPE pathogens MIC of 200 μg/mL against UPEC; Biofilm inhibition IC50 of 10 μg/mL. nih.gov
3,5-dibromoaniline (3,5-DBA) Uropathogenic E. coli (UPEC), ESKAPE pathogens MIC of 100 μg/mL against UPEC; Biofilm inhibition IC50 of 10 μg/mL. nih.gov
Phenyl(2H-tetrazol-5-yl)methanamine derivative Candida albicans, Aspergillus niger MIC of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov
Hydroxychavicol Yeasts, Aspergillus species MICs ranging from 15.62 to 500 μg/ml for yeasts and 125 to 500 μg/ml for Aspergillus species. researchgate.net
Piper auritum essential oil Fusarium oxysporum, Fusarium equiseti >40-60% inhibition of F. oxysporum and >50% inhibition of F. equiseti at 8.4 mg/mL. mdpi.com
4-phenyl-1-(2-phenyl-allyl)pyridinium bromide Staphylococcus aureus, Escherichia coli Strong activity against S. aureus (21.99 ± 0.03 mm zone of inhibition); MIC ≤20 μg/ml for 90% of S. aureus. nih.gov

Anti-inflammatory Effects (In Vitro Models)

The anti-inflammatory potential of aniline derivatives has been explored in vitro. Phenylbenzohydrazides, synthesized from isatoic anhydride, have been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as nitric oxide (NO) in in vitro models. nih.gov These compounds also inhibited the activity of inducible nitric oxide synthase (iNOS). nih.gov Similarly, certain substituted phenylthiophenylamines have been investigated for their ability to inhibit prostaglandin (B15479496) synthesis in vitro. nih.gov For example, benzyl (B1604629) alcohol derivatives demonstrated inhibition of prostaglandin synthesis. nih.gov Another study involving a 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative showed a significant decrease in lipopolysaccharide-induced NO release in RAW 264.7 cells. researchgate.net

In Vivo Efficacy Studies in Rodent Models (Excluding Clinical Human Data)

Anticonvulsant Activity in Animal Models

The anticonvulsant properties of related compounds have been evaluated in rodent models. For instance, 2,4(1H)-diarylimidazoles were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models in mice and rats. nih.govnih.gov Four compounds from this class demonstrated anticonvulsant activity in the MES model, with ED50 values ranging from 46.8 mg/kg to 136.7 mg/kg. nih.govnih.gov These compounds were also shown to inhibit hNaV1.2 sodium channels in a dose-dependent manner, suggesting a potential mechanism for their anticonvulsant effects. nih.govnih.gov

Antimalarial Efficacy in Rodent Parasite Models

The 4-aminoquinoline (B48711) scaffold, a core component of many antimalarial drugs, is structurally related to the compound of interest. nih.gov Derivatives of 4-amino-7-chloroquinoline have shown potent in vivo activity in various rodent malaria models, including those using Plasmodium berghei, P. chabaudi, and P. yoelii. nih.govmdpi.com For instance, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated oral activity in these models with efficacy comparable or superior to chloroquine. nih.gov Piperaquine and hydroxypiperaquine, other quinoline derivatives, have also been successful antimalarial candidates, showing efficacy against P. berghei in mice. nih.gov

Analgesic Activity in Pain Models

Aniline derivatives have been assessed for their analgesic properties in various murine pain models. nih.gov In a study testing several aniline derivatives, all compounds exhibited analgesic activity with ED50 values ranging from 12.6 to 158.5 mg/kg in S.J.L. Swiss mice. nih.gov The acetic acid-induced writhing test, a model for visceral pain, is a common method for evaluating the analgesic effects of such compounds. plos.org Another study on 4-phenyl- and 4-heteroaryl-4-anilidopiperidines, which incorporate a 4-phenylpiperidine (B165713) pharmacophore, identified a novel class of potent opioid analgesic agents. nih.gov One compound from this series exhibited high analgesic potency and a short duration of action in rodent models. nih.gov Furthermore, a 7-chloro-4-(piperazin-1-yl) quinoline derivative demonstrated both peripheral and central analgesic activities in mice using the writhing and hot-plate tests, respectively. researchgate.net

Table 2: In Vivo Analgesic Activity of Related Compounds

Compound Class/Derivative Animal Model Pain Model Key Findings
Aniline Derivatives S.J.L. Swiss mice Not specified ED50 values ranging from 12.6 to 158.5 mg/kg. nih.gov
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines Rodents Not specified High analgesic potency and short duration of action. nih.gov
7-chloro-4-(piperazin-1-yl) quinoline derivative Mice Acetic acid-induced writhing, Hot-plate test Demonstrated both peripheral and central analgesic activities. researchgate.net

Antianxiety Activity in Behavioral Models

The potential anxiolytic effects of compounds structurally related to this compound have been investigated in rodent behavioral models. A study on 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b] nih.govnih.govdiazepin-2-ylidene)-ethanones found that a derivative with a chlorophenyl substituent exhibited the most significant anxiolytic activity. nih.gov Another compound, LQFM032, a piperazine (B1678402) derivative, demonstrated anxiolytic-like effects in the elevated plus-maze and light-dark box tests. nih.gov In the open-field test, LQFM032 increased crossings and the time spent in the center of the open field, suggesting an anxiolytic-like activity. nih.gov The anxiolytic-like effects of LQFM032 were antagonized by flumazenil (B1672878) and mecamylamine, indicating involvement of the benzodiazepine (B76468) and nicotinic pathways. nih.gov

Receptor Binding Profiling and Interaction with Biological Targets

The direct receptor binding profile of this compound is not extensively documented in publicly available scientific literature. However, the pharmacological activity of structurally related phenylpiperazine derivatives has been a subject of significant research, providing insights into the potential biological targets of this compound. Investigations into analogous compounds suggest that this compound likely interacts with various neurotransmitter receptors, particularly within the serotonin (B10506) and dopamine (B1211576) systems.

The core phenylpiperazine structure is a well-established pharmacophore that confers affinity for a range of biological targets. Research into derivatives often focuses on their potential as antipsychotic, anxiolytic, and antidepressant agents. For instance, modifications of the phenylpiperazine moiety have led to the development of compounds with high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

Studies on related arylpiperazine compounds have demonstrated that the nature and position of substituents on the phenyl ring, as well as the linker between the piperazine and the aniline moiety, play a crucial role in determining receptor affinity and selectivity. For example, certain arylpiperazine derivatives have been identified as dual 5-HT1A/5-HT2A receptor ligands, a profile often associated with anxiolytic-like activity. The presence of a chloro-substituent on the phenyl ring in some analogs has been shown to enhance affinity for these serotonergic receptors.

Furthermore, the broader class of phenylpiperazines has been explored for its interaction with dopamine receptors. Research on a series of 4-phenylpiperidines and 4-phenylpiperazines led to the discovery of ligands with significant D2 receptor affinity, acting as functional antagonists. These findings underscore the potential for compounds like this compound to modulate dopaminergic pathways.

While specific binding affinities (Ki or IC50 values) for this compound are not available, the table below presents data for structurally related arylpiperazine derivatives to illustrate the typical receptor binding profiles observed in this chemical class.

Compound NameReceptor TargetBinding Affinity (Ki, nM)
Arylpiperazine Derivative 1 5-HT1A11-54
Arylpiperazine Derivative 2 5-HT2A16-68

Metabolic Pathways and Biotransformation Research

In Silico Prediction of Compound Reactivity and Metabolic Lability

Computational, or in silico, models are invaluable tools in the early stages of drug development for predicting the metabolic fate of a compound. These models can identify potential sites of metabolic activity, known as "metabolic hotspots," on a molecule. For 2-(4-Phenylpiperazinylethyl)aniline, in silico predictions would likely highlight several key areas susceptible to metabolic enzymes.

The aniline (B41778) moiety, with its primary aromatic amine, is a well-known substrate for various metabolic reactions. The phenyl ring of this group is susceptible to aromatic hydroxylation. The ethyl linker connecting the aniline and piperazine (B1678402) rings presents sites for potential oxidation. Furthermore, the phenylpiperazine portion of the molecule contains multiple sites for potential metabolism, including the nitrogen atoms of the piperazine ring and the attached phenyl group. The reactivity of these sites can be predicted based on factors such as electron density, steric accessibility, and the known substrate specificities of major drug-metabolizing enzymes.

Identification of Phase I and Phase II Metabolites (Preclinical Models)

Preclinical studies, often conducted in animal models, are essential for confirming the metabolic pathways predicted by in silico models. These studies involve administering the compound and analyzing biological samples (e.g., plasma, urine, feces) to identify the resulting metabolites. The metabolism of xenobiotics like this compound is typically divided into two phases.

Oxidative Transformations (e.g., Demethylation, Dehydrogenation)

Phase I metabolism primarily involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, oxidative transformations are expected to be the major Phase I metabolic pathways. These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.

Key predicted oxidative transformations include:

Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to the phenyl ring of the aniline moiety or the phenyl ring of the phenylpiperazine group.

N-dealkylation: Cleavage of the ethyl linker from the piperazine nitrogen.

Oxidation of the Piperazine Ring: This can lead to the formation of various oxidized metabolites, including N-oxides.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, N-acetylation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. This process generally increases the water solubility of the compound, facilitating its excretion from the body.

For this compound and its metabolites, the following conjugation reactions are anticipated:

Glucuronidation: The addition of glucuronic acid to hydroxylated metabolites or the primary amine of the aniline group. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The conjugation of a sulfonate group to hydroxylated metabolites, catalyzed by sulfotransferases (SULTs).

N-acetylation: The addition of an acetyl group to the primary amine of the aniline moiety, a reaction catalyzed by N-acetyltransferases (NATs).

Metabolic Reaction Enzyme Family Potential Site on this compound
Aromatic HydroxylationCytochrome P450 (CYP450)Phenyl ring of aniline, Phenyl ring of piperazine
N-dealkylationCytochrome P450 (CYP450)Ethyl linker at piperazine nitrogen
N-oxidationCytochrome P450 (CYP450)Piperazine nitrogen atoms
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxylated metabolites, Aniline amine
SulfationSulfotransferases (SULTs)Hydroxylated metabolites
N-acetylationN-acetyltransferases (NATs)Aniline amine

Comparative Analysis of Metabolic Pathways with Structurally Related Anilines

The metabolic profile of this compound can be better understood by comparing it to other structurally related aniline compounds. Aniline itself is known to undergo extensive metabolism, primarily through N-acetylation and aromatic hydroxylation to form acetaminophen (B1664979) and other related compounds.

The presence of the bulky phenylpiperazinylethyl substituent on the aniline nitrogen in this compound is expected to significantly influence its metabolic fate compared to simpler anilines. This large group may sterically hinder N-acetylation and direct metabolism towards other sites on the molecule, such as the phenyl rings and the piperazine moiety.

Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(4-Phenylpiperazinylethyl)aniline. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its distinct structural components: the aminophenyl group, the phenyl group, the piperazine (B1678402) ring, and the ethyl bridge.

The ¹H NMR spectrum would feature signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on both the aniline (B41778) and phenyl rings. The protons of the piperazine ring and the ethyl chain would appear in the upfield region, typically between 2.5 and 4.0 ppm. The -NH₂ protons of the aniline group would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating between 110-150 ppm and aliphatic carbons of the ethyl and piperazine groups appearing in the 40-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Structural Unit Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aminophenyl Ring 6.5 - 7.2 115 - 145
Phenyl Ring 6.9 - 7.3 116 - 151
Piperazine Ring 2.6 - 3.3 48 - 54
Ethyl Bridge (-CH₂CH₂-) 2.7 - 2.9 33 - 58

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aniline, phenyl, and piperazine moieties.

The aniline portion of the molecule is identifiable by the N-H stretching vibrations, which typically appear as a pair of peaks in the 3350-3450 cm⁻¹ region for a primary amine. researchgate.netresearchgate.net The aromatic C-H stretching vibrations are expected around 3030 cm⁻¹. researchgate.net Furthermore, the N-H bending vibration can be observed near 1600 cm⁻¹. researchgate.net The presence of para-substituted benzene (B151609) rings can be identified by absorption peaks in the 1100-1276 cm⁻¹ range. scirp.org

Table 2: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Reference
Primary Amine (Ar-NH₂) N-H Stretch 3350 - 3450 researchgate.netresearchgate.net
Primary Amine (Ar-NH₂) N-H Bend 1600 - 1620 researchgate.net
Aromatic Ring C-H Stretch ~3030 researchgate.net
Alkane C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1450 - 1600

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially in complex mixtures and for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. While the direct analysis of a relatively high molecular weight and polar compound like this compound can be challenging, GC-MS is highly effective for the analysis of its potential metabolites, such as aniline. For aniline derivatives, GC-MS methods have been shown to provide quantification results with deviations of less than 15% from reference values in interlaboratory studies. researchgate.net However, GC-MS-based methods may require derivatization to improve the volatility and thermal stability of certain polar metabolites. researchgate.net

Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS/MS) for Bioanalytical Profiling

For comprehensive bioanalytical profiling, Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS/MS) is a state-of-the-art technique. The UHPLC system provides rapid and high-resolution separation of the target compound from complex biological matrix components. The Q-Orbitrap mass spectrometer offers high-resolution and accurate-mass (HRAM) measurements, enabling confident identification of the parent compound and its metabolites. nih.gov This technology has been successfully applied to detect primary aromatic amines, such as aniline and 4,4′-methylenedianiline, in various samples. researchgate.net The high mass accuracy facilitates the determination of elemental compositions for unknown metabolites. Predicted mass data for the target compound can guide its identification. uni.lu

Table 3: Predicted Accurate Mass Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ C₁₈H₂₄N₃⁺ 282.19648
[M+Na]⁺ C₁₈H₂₃N₃Na⁺ 304.17842
[M+NH₄]⁺ C₁₈H₂₇N₄⁺ 299.22302
[M+K]⁺ C₁₈H₂₃KN₃⁺ 320.15236

Data sourced from PubChem. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark method for trace quantification of aromatic amines due to its exceptional sensitivity and specificity. frag-den-staat.de This technique utilizes a liquid chromatograph to separate the analyte, which is then detected by a tandem mass spectrometer, typically a triple quadrupole. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte, significantly reducing matrix interference and enhancing sensitivity. frag-den-staat.de

Methods have been developed for a wide range of primary aromatic amines in various matrices, including human urine and food-contact materials, achieving low limits of detection (LOD) and quantification (LOQ). sciex.comnih.gov For instance, validated methods for 39 primary aromatic amines in urine demonstrated LODs in the range of 0.025-0.20 ng/mL. nih.gov Such methods exhibit excellent linearity (r > 0.999) and reproducibility, with relative standard deviations typically below 15%. nih.gov Sample preparation often involves a hydrolysis step to release conjugated amines, followed by liquid-liquid or solid-phase extraction. nih.gov

Table 4: Typical Performance Characteristics of LC-MS/MS Methods for Primary Aromatic Amine Analysis

Parameter Typical Value Range Reference
Linearity (r²) > 0.999 nih.gov
Limit of Detection (LOD) 0.025 - 0.20 ng/mL nih.gov
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL nih.gov
Recovery 75% - 114% nih.gov
Intra-day Precision (RSD%) < 11.7% nih.gov

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Aniline
4,4'-Diaminobenzanilide
4,4′-Methylenedianiline
Terephthaloyl chloride
p-Phenylazoaniline
2-Methyl-4-(2-tolylazo)aniline
2-Naphthylamine
4-Aminobiphenyl
Benzidine
Nicotine
Cotinine
para-Anisidine
para-Toluidine
ortho/meta-Toluidine
3-Chloroaniline
4-Chloroaniline
3,4-Dichloroaniline
2-Aminobiphenyl
3,4,5-Trichloroaniline
4,4'-Oxydianiline

Gas Chromatography with Nitrogen-Phosphorus Detection (NPD) for Aniline Derivatives

Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) is a highly selective and sensitive method for the analysis of organic compounds containing nitrogen or phosphorus, such as this compound. The NPD is a thermionic detector that offers a specific and enhanced response to N- and P-containing compounds, making it particularly suitable for analyzing aniline derivatives in complex matrices. epa.govscioninstruments.com

The principle of NPD operation involves a heated thermionic bead, typically coated with an alkali salt (e.g., rubidium or cesium salt), positioned in the detector. srigc.com As the column effluent passes over the hot bead in a hydrogen and air plasma, nitrogen- and phosphorus-containing molecules undergo a catalytic surface reaction, leading to the efficient generation of ions. srigc.com These ions are collected by an electrode, producing an electrical signal that is significantly greater than the signal produced by hydrocarbons, which respond approximately 100,000 times less. srigc.com This selectivity minimizes the likelihood of false positives from interfering substances. epa.gov

A well-established protocol for the analysis of aniline derivatives is outlined in the U.S. Environmental Protection Agency (EPA) Method 8131. epa.govepa.gov This method, designed for determining aniline and its derivatives in extracts from environmental samples, provides a robust framework that can be adapted for the quantification of this compound. epa.gov The procedure typically involves sample extraction, potential cleanup steps to remove interferences, and analysis by GC-NPD. epa.gov Due to the often erratic chromatographic responses of some aniline derivatives, frequent column maintenance and recalibration are recommended to ensure data quality. epa.gov

For the analysis, a capillary column is employed, with common stationary phases being SE-54 or SE-30. epa.gov The analytical conditions must be optimized to achieve good separation and peak shape. epa.gov

Table 1: Typical GC-NPD Parameters based on EPA Method 8131

Parameter Condition
Analytical Column 30 m x 0.25 mm fused silica (B1680970) capillary column (e.g., coated with SE-54) epa.gov
Injection Mode On-column or splitless injection epa.gov
Carrier Gas Nitrogen or Helium srigc.com
Detector Nitrogen-Phosphorus Detector (NPD) epa.gov
Detector Temperature Typically set around 250°C srigc.com
Hydrogen Flow ~3 mL/minute srigc.com
Air Flow ~100 mL/minute srigc.com

| Solvent Exchange | The extraction solvent is typically exchanged to toluene (B28343) prior to analysis. epa.gov |

This table presents generalized parameters. Specific conditions must be optimized for the target analyte and instrument.

The sensitivity of GC-NPD allows for the detection of nanogram amounts of analytes. epa.gov Studies have shown that methods can be linear over a wide concentration range, with detection limits for some aniline derivatives in the low microgram-per-liter (µg/L) range, although this is matrix-dependent. epa.govthermofisher.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. researchgate.net The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure of the molecule can be modeled.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds provides significant insight into its likely solid-state conformation. Numerous crystal structures of 1-phenylpiperazine (B188723) salts and other aniline derivatives have been reported, revealing key structural features. nih.govnih.gov

For instance, the crystal structures of various 4-phenylpiperazin-1-ium salts show that the piperazine ring typically adopts a stable chair conformation. nih.govnih.gov The phenyl ring attached to the piperazine nitrogen is often inclined relative to the mean plane of the piperazine ring. nih.gov

In the crystal structure of 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide, the asymmetric unit contains two independent 4-phenylpiperazin-1-ium cations. nih.gov In these cations, the dihedral angle between the mean plane of the piperazine ring and the attached phenyl ring is 34.8 (2)° in one cation and 39.7 (2)° in the other. nih.gov

Table 2: Crystallographic Data for a Related Phenylpiperazine Salt (4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate)

Parameter Value
Chemical Formula C₁₀H₁₅N₂⁺ · C₉H₉O₃⁻ · H₂O nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
Piperazine Ring Conformation Chair nih.gov

| Key Interactions | N—H⋯O and O—H⋯O hydrogen bonds nih.gov |

This table shows data for a related compound to infer structural properties of this compound. Data from Kiran Kumar et al., 2020. nih.gov

The ethyl linker between the aniline and piperazine moieties in this compound provides conformational flexibility, and its preferred torsion angles in the solid state would be determined by the need to achieve an efficient crystal packing arrangement that maximizes stabilizing intermolecular interactions.

Advanced Research Applications and Future Directions

Strategic Scaffold Optimization for Enhanced Biological Selectivity

The modification of the 2-(4-Phenylpiperazinylethyl)aniline scaffold is a key strategy for enhancing biological selectivity and therapeutic efficacy. By making targeted chemical changes to the core structure, researchers can fine-tune the compound's interaction with biological targets, potentially leading to improved potency and reduced off-target effects.

One approach to optimization involves the modification of the piperazine (B1678402) core. For instance, substituting the secondary amino group of a piperazine moiety with a hydroxyethyl (B10761427) group has been shown to reduce cytotoxicity in related compounds. nih.gov This suggests that similar modifications to the this compound structure could improve its safety profile.

Furthermore, the development of analogs through hybridization of pharmacophoric systems is a promising strategy. For example, a hybrid drug design approach has been employed by combining a 1‐(methylpiperidin‐4‐yl)aniline pharmacophore, which is structurally related to the aniline (B41778) portion of our compound of interest, with a pyrrolo[2,1‐f] nih.govtriazine system to develop novel leads for MERTK inhibition in cancer therapy. This highlights the potential for creating highly selective and potent molecules by strategically modifying and combining the core scaffolds. The resulting analogs can be assessed for their pharmacological potential through various studies, including cell viability and drug metabolism and pharmacokinetics (DMPK) analyses.

In some instances, even minor changes, such as the introduction of different substituents on the piperazine ring, can significantly alter the biological activity. It has been observed in related structures that the activity can decrease as the size of the substituents on the piperazine nitrogen increases. This underscores the importance of a systematic exploration of the chemical space around the this compound scaffold to identify derivatives with optimal biological selectivity.

Development of the Compound and its Analogs as Molecular Probes

The development of chemical compounds and their analogs as molecular probes is a critical aspect of chemical biology, enabling the study of biological processes at a molecular level. These probes, which can be radiolabeled or fluorescently tagged, are instrumental in techniques like Positron Emission Tomography (PET) imaging to track biological pathways and understand disease mechanisms. nih.gov

While the strategy of modifying a parent compound to create molecular probes is a common and powerful tool in drug discovery, a review of the available scientific literature did not yield specific examples of this compound or its direct analogs being developed or used as molecular probes for applications such as receptor binding studies or cellular imaging. The development of such probes would typically involve the synthesis of derivatives that incorporate a reporter group, such as a radioactive isotope like fluorine-18, without significantly altering the compound's affinity for its biological target.

Exploration of the this compound Core as a Privileged Scaffold in Drug Discovery Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The this compound core, containing both a piperazine ring and an aniline moiety, can be considered a privileged scaffold due to the well-established therapeutic importance of its constituent parts.

The piperazine ring is a prominent N-heterocyclic structure found in a vast number of biologically active compounds. It is recognized as a privileged structure in drug discovery and is a component of drugs in various therapeutic areas, including oncology, psychiatry, and infectious diseases. The versatility of the piperazine scaffold is attributed to its unique physicochemical properties, such as its basicity, solubility, and conformational characteristics, which can be modulated to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Similarly, the aniline substructure is present in numerous approved drugs. Its utility lies in its structural versatility and its ability to interact with biological targets. nih.gov While the aniline moiety presents certain challenges, its widespread presence in successful therapeutics underscores its value as a core structural element. Therefore, the combination of the piperazine and aniline motifs within the this compound framework provides a strong foundation for the design of novel therapeutic agents targeting a diverse range of biological pathways.

Addressing Challenges in Aniline Moiety Incorporation in Drug Design

The incorporation of an aniline moiety into drug candidates, while offering structural versatility, also presents several challenges that must be addressed during the drug design process. nih.gov One of the primary concerns is metabolic instability. nih.gov The aniline group can be susceptible to metabolism by liver enzymes, which may lead to the formation of reactive metabolites. These metabolites can potentially bind to cellular proteins, leading to toxicity.

Another challenge associated with the aniline moiety is the potential for off-target effects. nih.gov Unmodified anilines may interact with unintended biological targets, which can result in undesirable side effects. nih.gov To mitigate these issues, medicinal chemists employ various strategies. One common approach is to modify the aniline structure to block the sites of metabolism or to alter its electronic properties to reduce the formation of reactive species. nih.gov

Furthermore, careful consideration of the daily dose of aniline-containing drugs is crucial. Studies have shown that a higher daily dose is often associated with a greater risk of idiosyncratic adverse drug reactions. Therefore, a key goal in the development of drugs based on the this compound scaffold is to optimize their pharmacological potency and pharmacokinetic properties to achieve a lower required daily dose.

Integration of Computational and Experimental Approaches in Chemical Biology

The synergy between computational and experimental methods is a cornerstone of modern chemical biology and drug discovery. In the study of compounds like this compound, integrating these approaches allows for a more rational and efficient design of new therapeutic agents.

Computational chemistry techniques, such as those used to explore alternatives to the aniline moiety, can help in designing molecules with improved efficacy and safety profiles. nih.gov For instance, computational tools can be used to predict the metabolic fate of a compound or to model its interaction with a biological target. nih.gov These in silico studies can guide the synthesis of new analogs, which can then be evaluated experimentally.

Density functional theory (DFT) calculations are another powerful computational tool used to investigate the electronic structure and reactivity of molecules. This can provide insights into the factors that govern a compound's binding affinity and selectivity. The results of these computational analyses can then be corroborated by experimental data from techniques such as X-ray crystallography and various biological assays. This iterative cycle of computational prediction and experimental validation accelerates the drug discovery process and increases the likelihood of success.

Perspectives on Therapeutic Innovation Derived from Substituted Aniline and Piperazine Structures

The therapeutic potential of substituted aniline and piperazine structures is vast and continues to be an active area of research. The piperazine ring is a key structural feature in a wide array of therapeutic agents, including those with anticancer, antipsychotic, antihistamine, and anti-inflammatory properties. The adaptability of the piperazine scaffold allows it to be incorporated into diverse molecular architectures, leading to compounds with a broad spectrum of biological activities.

Substituted anilines also form the basis of many important drugs. Recent advances in synthetic chemistry have provided more efficient ways to create meta-substituted anilines, which can simplify the synthesis of complex molecules like certain antipsychotic drugs. Furthermore, aniline-derived compounds have been reported to have potent antibacterial activity.

Looking forward, the continued exploration of the chemical space around the this compound scaffold is likely to yield novel therapeutic agents. By leveraging the privileged nature of its core structure and addressing the challenges associated with the aniline moiety, researchers can develop new drugs with improved efficacy and safety for a wide range of diseases. The ongoing innovation in synthetic methodologies and the integration of computational and experimental approaches will undoubtedly fuel further discoveries in this promising area of medicinal chemistry.

Research Findings on Related Scaffolds

The following table presents data on the biological activity of compounds containing scaffolds related to this compound, highlighting the potential for developing potent therapeutic agents from this structural class.

Compound IDTarget Cell Line(s)IC50 Value (µM)Source
Compound 20 (Ursolic Acid-Piperazine Derivative) HeLa, MKN452.6, 2.1
Cisplatin (B142131) (Control) HeLa, MKN4515.1, 2.8
Ursolic Acid (Parent Compound) HeLa, MKN4515.1, 16.7
IK5 (Pyrrolo[2,1-f] nih.govtriazine and 1-(methylpiperidin-4-yl)aniline hybrid) A549, MCF-7, MDA-MB-2310.36, 0.42, 0.80

Q & A

Q. What are the standard synthetic routes for 2-(4-Phenylpiperazinylethyl)aniline, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized using 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by reduction and acid treatment . For this compound, replace N-methylpiperazine with phenylpiperazine derivatives. Key steps:
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation .
  • Purification : Column chromatography (silica gel) or recrystallization.
  • Purity Validation : NMR (for structural confirmation), mass spectrometry (for molecular weight), and elemental analysis (C, H, N content) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and piperazine/ethyl linker signals (δ 2.5–3.5 ppm) .
  • FT-IR : Confirm NH₂ (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) stretches.
  • LC-MS/MS : Detect molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Q. How does the compound’s solubility impact experimental design in biological assays?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, chloroform) is limited due to its aromatic and piperazine groups . Design steps:
  • Solubility Screening : Test in DMSO (≤10 mg/mL) and dilute with aqueous buffers (pH 4–9) .
  • Vehicle Controls : Include solvent-only controls to exclude vehicle-induced artifacts.
  • Stability Checks : Monitor degradation via HPLC over 24–48 hours .

Q. What are the common impurities in synthesized this compound, and how are they identified?

  • Methodological Answer :
  • Byproducts : Incomplete substitution (e.g., residual chloro intermediates) or oxidation products (e.g., N-oxides) .
  • Detection :
  • HPLC-PDA : Compare retention times with standards.
  • Mass Spectrometry : Identify unexpected m/z peaks .
  • Mitigation : Optimize reaction time/temperature and use inert atmospheres to prevent oxidation .

Q. How is the compound typically stored to maintain stability in long-term studies?

  • Methodological Answer :
  • Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the receptor-binding affinity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin or dopamine receptors) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • Validation : Compare with SPR (Surface Plasmon Resonance) data for experimental KD values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Variable Harmonization : Ensure consistent assay conditions (pH 7.4, 37°C) and cell lines .
  • Purity Reassessment : Re-analyze batches via HPLC; impurities >1% can skew results .
  • Orthogonal Assays : Confirm activity using SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -F) at the phenyl ring via electrophilic substitution .
  • ADME Testing :
  • LogP : Measure octanol-water partitioning (e.g., fluorinated analogs in have LogP ~2.5) .
  • Metabolic Stability : Incubate with liver microsomes; track parent compound depletion via LC-MS .

Q. What advanced techniques quantify the compound’s interaction with cellular membranes?

  • Methodological Answer :
  • Fluorescence Anisotropy : Tag the compound with BODIPY and monitor membrane insertion .
  • Cryo-EM : Visualize membrane embedding at near-atomic resolution .
  • Langmuir Trough Assays : Measure surface pressure changes during lipid monolayer interaction .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for specific enzyme targets?

  • Methodological Answer :
  • Analog Synthesis : Modify the piperazine ring (e.g., methyl or fluorophenyl groups) and ethyl linker length .
  • Enzyme Inhibition Assays : Test against isoforms (e.g., hCA I vs. II in ) .
  • Data Correlation : Use QSAR models to link substituent electronegativity to IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.